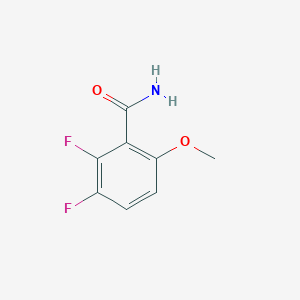

2,3-ジフルオロ-6-メトキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

合成とキャラクタリゼーション

化合物“2,3-ジフルオロ-6-メトキシベンズアミド”は、2,3-ジメトキシ安息香酸または3-アセトキシ-2-メチル安息香酸とアミン誘導体から合成できます . 合成プロセスでは、TEAを塩基として、THFを溶媒として使用します . 合成された化合物は、IR、1H NMR、13C NMR分光法および元素分析法を用いて特性評価されます .

抗酸化活性

この化合物は、顕著な抗酸化活性を示します。 これは、全抗酸化活性、フリーラジカルスカベンジング活性、および金属キレート活性によって決定されます . 一部の合成された化合物は、標準物質と比較して、より効果的な全抗酸化活性、フリーラジカルスカベンジング活性、および金属キレート活性を示しました .

抗菌活性

この化合物は、抗菌活性を示すことがわかっています。 3種のグラム陽性菌と3種のグラム陰性菌に対してインビトロで試験されました . その結果を2種類の対照薬と比較しました .

医療用途

“2,3-ジフルオロ-6-メトキシベンズアミド”が属する重要なアミド化合物であるベンズアミドは、医療、工業、生物学、および潜在的な医薬品業界で広く使用されています . それらは、癌、高コレステロール血症、ソラフェニブ、リピトール、抗腫瘍、抗微生物、抗菌、抗真菌、抗HSV、抗酸化剤、鎮痛剤、および抗炎症の治療に使用されています .

工業用途

アミド化合物は、プラスチック、ゴム産業、紙産業、農業など、幅広い産業分野で使用されています . それらは、天然物、タンパク質、合成中間体、および市販の薬物などの潜在的な生体分子に見られる、広範な構造化合物です .

創薬

アミド化合物は、創薬に使用されてきました . それらは抗血小板活性を示します . 効果的なアミドに関する研究は、さまざまな応用分野で行うことができます .

作用機序

Target of Action

Similar compounds such as 3-methoxybenzamide have been found to interact with poly [adp-ribose] polymerase 1 in humans .

Mode of Action

A related compound, 2,6-difluorobenzamide, has been studied as an ftsz inhibitor . FtsZ inhibitors prevent the polymerization of FtsZ, a protein essential for bacterial cell division, thereby inhibiting cell division .

Biochemical Pathways

Considering its potential role as an ftsz inhibitor, it may impact the bacterial cell division pathway .

Result of Action

If it acts as an ftsz inhibitor, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .

生化学分析

Biochemical Properties

2,3-Difluoro-6-methoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as FtsZ, a bacterial cytoskeletal protein involved in cell division. The interaction between 2,3-Difluoro-6-methoxybenzamide and FtsZ results in the inhibition of FtsZ polymerization, thereby disrupting bacterial cell division . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 2,3-Difluoro-6-methoxybenzamide on various cell types and cellular processes are profound. In bacterial cells, it inhibits cell division by targeting the FtsZ protein, leading to cell death . In eukaryotic cells, 2,3-Difluoro-6-methoxybenzamide has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, thereby influencing gene expression and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2,3-Difluoro-6-methoxybenzamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of FtsZ, preventing its polymerization and subsequent formation of the Z-ring, which is essential for bacterial cytokinesis . This binding interaction is facilitated by the fluorine atoms and the methoxy group, which enhance the compound’s affinity for the target protein. Additionally, 2,3-Difluoro-6-methoxybenzamide may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Difluoro-6-methoxybenzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to 2,3-Difluoro-6-methoxybenzamide can lead to sustained inhibition of target enzymes and proteins, resulting in persistent changes in cellular function. In in vitro studies, the compound has shown consistent inhibitory effects on bacterial cell division over extended periods .

Dosage Effects in Animal Models

The effects of 2,3-Difluoro-6-methoxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial cell division without causing significant toxicity to the host organism . At higher doses, 2,3-Difluoro-6-methoxybenzamide may exhibit toxic effects, including damage to host tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on bacterial cells . Toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity .

Metabolic Pathways

2,3-Difluoro-6-methoxybenzamide is involved in various metabolic pathways, primarily related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller metabolites . These metabolites are then excreted through the kidneys. The interaction of 2,3-Difluoro-6-methoxybenzamide with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,3-Difluoro-6-methoxybenzamide is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, 2,3-Difluoro-6-methoxybenzamide may accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of 2,3-Difluoro-6-methoxybenzamide is influenced by its chemical structure and interactions with cellular components. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . Targeting signals and post-translational modifications may direct 2,3-Difluoro-6-methoxybenzamide to these compartments, enhancing its activity and function within the cell .

特性

IUPAC Name |

2,3-difluoro-6-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPANCNBFGMHWSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)

![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)